3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
3-(6-Chloropyridin-3-yl)cyclobutane-1-carboxylic acid, a mixture of diastereomers, is a versatile chemical compound with a unique structure that offers opportunities for diverse applications in scientific research, including drug development, catalysis, and molecular synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This method involves the reaction of 6-chloropyridin-3-ylboronic acid with cyclobutane-1-carboxylic acid derivatives under mild conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale palladium-catalyzed cross-coupling reactions. These reactions are favored for their high efficiency, scalability, and ability to tolerate a wide range of functional groups.
Chemical Reactions Analysis
Types of Reactions: 3-(6-Chloropyridin-3-yl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted pyridines and cyclobutanes.
Scientific Research Applications
3-(6-Chloropyridin-3-yl)cyclobutane-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and catalysis.
Biology: In the development of new pharmaceuticals and bioactive compounds.
Medicine: As a potential therapeutic agent in drug discovery.
Industry: In the production of advanced materials and chemical intermediates.
Mechanism of Action
3-(6-Chloropyridin-3-yl)cyclobutane-1-carboxylic acid is unique due to its structural features and reactivity. Similar compounds include other pyridine derivatives and cyclobutane carboxylic acids, but the presence of the chloro group and the cyclobutane ring system sets it apart.
Comparison with Similar Compounds
1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid
6-chloropyridin-3-ylboronic acid
Other pyridine derivatives and cyclobutane carboxylic acids
This compound's unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Its versatility and potential for diverse applications highlight its importance in the field of chemistry and beyond.
Properties
CAS No. |
2354790-03-5 |
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Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
3-(6-chloropyridin-3-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-9-2-1-6(5-12-9)7-3-8(4-7)10(13)14/h1-2,5,7-8H,3-4H2,(H,13,14) |
InChI Key |
VGXMNFQKMDYZDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CN=C(C=C2)Cl |
Purity |
0 |
Origin of Product |
United States |
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